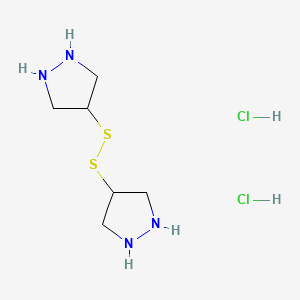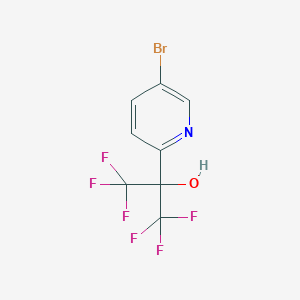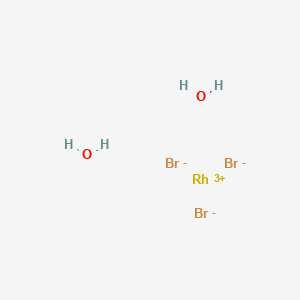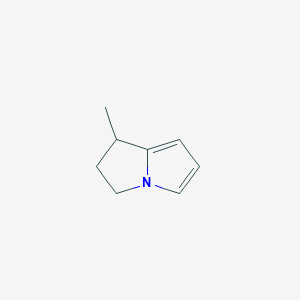
1-methyl-2,3-dihydro-1H-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic organic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to another five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-pyrrolizine can be synthesized through a one-pot cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Methyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The nitrogen atom in the pyrrolizine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition Reactions: Azomethine ylides, dialkyl acetylenedicarboxylates, and alcohols.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Cycloaddition: Functionalized spiropyrrolizines.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered hydrogenation states.
科学研究应用
1-Methyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism by which 1-methyl-2,3-dihydro-1H-pyrrolizine exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
相似化合物的比较
2,3-Dihydro-1H-pyrrolizine: A closely related compound with similar structural features.
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Another derivative with additional functional groups.
Spiropyrrolizines: Functionalized derivatives obtained through cycloaddition reactions.
Uniqueness: 1-Methyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This modification can influence its reactivity and biological activity, making it distinct from other pyrrolizine derivatives.
属性
分子式 |
C8H11N |
|---|---|
分子量 |
121.18 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-4-6-9-5-2-3-8(7)9/h2-3,5,7H,4,6H2,1H3 |
InChI 键 |
VLOURZVHWKHBKN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN2C1=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


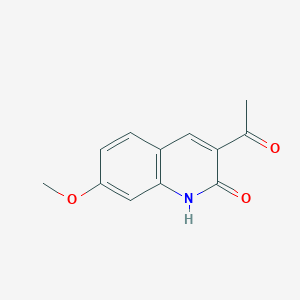
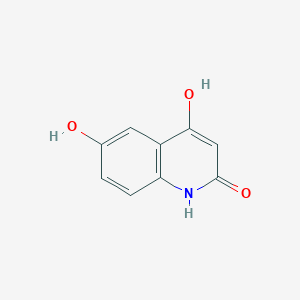
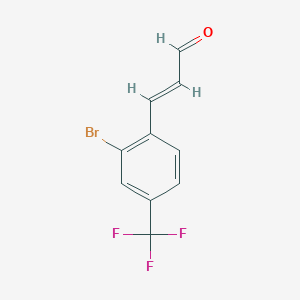
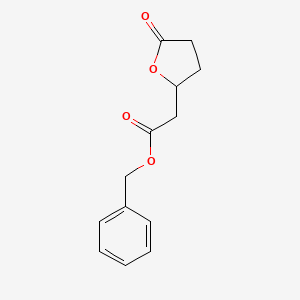
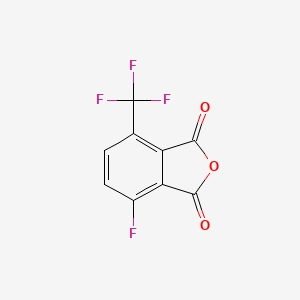
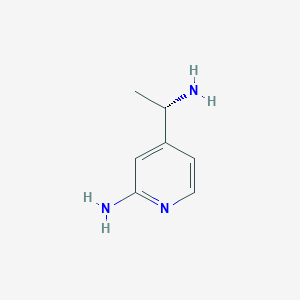

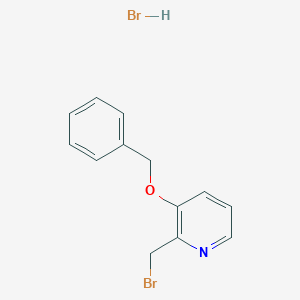

![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
